2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a spirocyclic piperidine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in the development of cancer. The compound also exhibits anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one exhibits various biochemical and physiological effects that are relevant to its potential applications in drug discovery and development. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. The compound also exhibits anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique pharmacological profile, potent antitumor activity, and anti-inflammatory and neuroprotective effects. The compound is also relatively easy to synthesize, making it readily available for scientific research. However, the compound exhibits some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving 2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential applications in the treatment of other diseases, including cardiovascular diseases and metabolic disorders.
3. Elucidation of the compound's mechanism of action at the molecular level.
4. Development of novel derivatives of the compound with improved pharmacological properties.
5. Investigation of the compound's potential as a lead compound for the development of new drugs.
In conclusion, 2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases. The compound has been extensively studied for its potential applications in drug discovery and development, and there are several future directions for research involving this compound.
Scientific Research Applications
2-(1-cyclohexen-1-ylacetyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in drug discovery and development. The compound exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit potent antitumor activity, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-18(13-16-5-2-1-3-6-16)22-12-10-20(15-22)9-4-11-21(19(20)24)14-17-7-8-17/h5,17H,1-4,6-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGHVOKCWGHVSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2CCC3(C2)CCCN(C3=O)CC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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